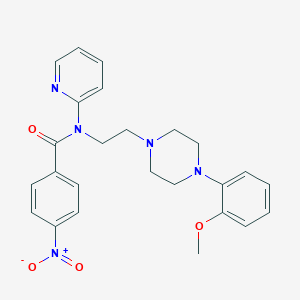
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide
説明
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-nitro-N-(pyridin-2-yl)benzamide, commonly referred to as Nitro-MPPF, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, molecular properties, and biological activities, supported by relevant data tables and findings from various studies.
Molecular Properties
The molecular formula of Nitro-MPPF is , with a molar mass of approximately 461.51 g/mol. The compound is characterized as a yellow solid with a purity of at least 95% . Its structure features a piperazine ring, which is known to influence its biological activity.
Synthesis
Nitro-MPPF can be synthesized through various methods involving the reaction of piperazine derivatives with substituted benzamides. The synthesis process typically involves several steps, including protection and deprotection strategies to ensure the stability of functional groups throughout the reaction .
1. Serotonin Receptor Activity
Nitro-MPPF has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A subtype. Research indicates that it acts as a selective antagonist, which may have implications in treating anxiety and depression-related disorders. For instance, derivatives of similar structures have shown promising results in inhibiting serotonin uptake .
2. Kinase Inhibition
Recent studies have evaluated Nitro-MPPF’s potential as a kinase inhibitor. It has been tested against various protein kinases, showing significant inhibitory effects on targets such as EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). The compound demonstrated inhibition percentages ranging from 21% to 92%, depending on the concentration and specific target kinase .
| Target Kinase | Inhibition (%) at 10 nM |
|---|---|
| EGFR | 91% |
| PDGFR | 67% |
| HER-4 | Comparable to imatinib |
| VEGFR2 | 16% - 48% |
3. Anticancer Activity
Nitro-MPPF has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that it can induce apoptosis and inhibit tumor growth effectively. For example, it was reported that Nitro-MPPF led to significant reductions in tumor sizes in animal models .
Case Studies
Case Study 1: Anticancer Efficacy
In a study involving MCF-7 breast cancer cells, Nitro-MPPF exhibited an IC50 value of approximately 25.72 ± 3.95 μM, indicating its potential as an anticancer agent. Flow cytometry analysis revealed that the compound effectively accelerated apoptosis in these cells .
Case Study 2: Serotonin Receptor Binding
A binding affinity study demonstrated that Nitro-MPPF has a high selectivity for the 5-HT1A receptor compared to other serotonin subtypes, suggesting its utility in developing treatments for mood disorders .
特性
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-34-23-7-3-2-6-22(23)28-17-14-27(15-18-28)16-19-29(24-8-4-5-13-26-24)25(31)20-9-11-21(12-10-20)30(32)33/h2-13H,14-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAMQPRHXWOEJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















